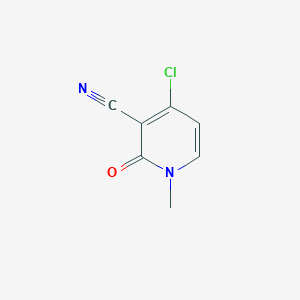

4-Chloro-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1-methyl-2-oxopyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c1-10-3-2-6(8)5(4-9)7(10)11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIVUTDCLGJCDAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=C(C1=O)C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20556615 | |

| Record name | 4-Chloro-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20556615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62617-49-6 | |

| Record name | 4-Chloro-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20556615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves the reaction of 4-chloro-2-oxo-1,2-dihydropyridine-3-carbonitrile with methylating agents. One common method involves the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the methylation process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors can be employed to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines) in the presence of a base (e.g., sodium hydroxide) at room temperature.

Reduction: Sodium borohydride in methanol at room temperature.

Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

Major Products Formed

Substitution: 4-Amino-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

Reduction: 4-Chloro-1-methyl-2-hydroxy-1,2-dihydropyridine-3-carbonitrile.

Oxidation: 4-Chloro-1-carboxy-2-oxo-1,2-dihydropyridine-3-carbonitrile.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-Chloro-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The presence of the chloro and oxo groups enhances its binding affinity to these targets. Additionally, the compound can modulate various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Variations and Properties of Analogous Compounds

Key Observations :

- Electron-Withdrawing Groups (Cl, CN) : Enhance stability and electrophilicity, critical for dye applications (e.g., Cl-PAMOPC in image sensors) .

- Aryl Substituents (e.g., 4-Fluorophenyl) : Improve anticancer potency by enabling hydrophobic interactions with kinase targets like survivin .

- Methoxy vs. Methyl : Methoxy derivatives () exhibit lower lipophilicity but may offer better solubility in polar solvents compared to the chloro-methyl analog.

Key Findings :

- Anticancer Activity : Aryl-substituted analogs (e.g., compound 6 in ) outperform simpler derivatives due to enhanced target binding .

- Antioxidant Performance : Electron-donating groups (e.g., hydroxy-methoxyphenyl in ) significantly boost radical scavenging, while chloro substituents may reduce efficacy due to electron withdrawal.

- Antimicrobial Activity : Thiophenyl and tetrazole substituents () provide moderate activity, suggesting the target compound’s chloro-methyl groups may require optimization for similar effects.

Insights :

Biological Activity

4-Chloro-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound is characterized by its unique functional groups, which contribute to its potential therapeutic applications, particularly in medicinal chemistry.

The compound has the following chemical characteristics:

- Molecular Formula : CHClNO

- Molecular Weight : 168.58 g/mol

- CAS Number : 62617-49-6

This compound exhibits its biological effects primarily through:

- Enzyme Inhibition : The compound can bind to specific enzymes, inhibiting their catalytic activity. This is facilitated by the presence of the chloro and oxo groups, which enhance binding affinity to target sites.

- Modulation of Signaling Pathways : It may influence various signaling pathways within cells, leading to observed biological effects such as anti-inflammatory and anticancer activities.

Biological Activity

Research has indicated several key areas where this compound demonstrates significant biological activity:

Anticancer Activity

Studies have explored the anticancer potential of this compound, particularly its ability to inhibit tumor cell growth. For instance, it has been evaluated against various cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.

Neuroprotective Properties

Recent investigations suggest that this compound may exhibit neuroprotective effects. It has been shown to interact with metabotropic glutamate receptors (mGluRs), which are crucial in neurological functions. This interaction could lead to protective effects against neurodegenerative diseases .

Research Findings and Case Studies

Several studies have documented the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant inhibition of cancer cell proliferation in vitro. |

| Study 2 | Showed anti-inflammatory effects in animal models of inflammation. |

| Study 3 | Investigated neuroprotective effects via modulation of mGluR activity, indicating potential for treating neurodegenerative conditions. |

Pharmacological Properties

The pharmacological profile of this compound includes:

- Lipophilicity : The compound exhibits favorable lipophilicity, which is essential for its ability to cross biological membranes and reach target sites within the body .

- Plasma Protein Binding : Studies indicate that it has a reasonable plasma protein binding capacity, which influences its distribution and efficacy in vivo .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-chloro-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, and how do reaction conditions influence yield?

- Methodology : Multi-component reactions under ultrasonication (20–40 kHz) or thermal conditions (80–100°C) are common. For example, chloro-substituted analogs are synthesized via cyclocondensation of aldehydes, cyanoacetamide, and methyl ketones in ethanol or acetic acid, achieving yields of 75–85% . Optimize solvent polarity (e.g., ethanol vs. DMF) to reduce side-product formation.

Q. How should researchers characterize this compound spectroscopically to confirm its structure?

- Methodology : Use a combination of:

- IR spectroscopy : Confirm carbonyl (C=O, ~1640–1680 cm⁻¹) and nitrile (C≡N, ~2210 cm⁻¹) stretches .

- NMR : Analyze -NMR for pyridone ring protons (δ 6.7–7.8 ppm) and methyl groups (δ 2.3–3.9 ppm). -NMR should show carbonyl carbons at δ 165–175 ppm and nitrile carbons at δ 115–120 ppm .

- Mass spectrometry : Look for molecular ion peaks (e.g., m/z 208 for CHClNO) with fragmentation patterns consistent with chloro and methyl substitutions .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodology :

- PPE : Wear nitrile gloves, safety glasses, and lab coats. Avoid skin contact due to potential irritancy .

- Engineering controls : Use fume hoods for weighing and synthesis. Store in dry, cool conditions away from ignition sources .

- First aid : For accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected -NMR shifts) for derivatives of this compound?

- Methodology :

- Variable-temperature NMR : Assess tautomeric equilibria (e.g., keto-enol shifts) in DMSO-d or CDCl .

- X-ray crystallography : Resolve structural ambiguities by analyzing bond angles and torsion angles (e.g., C5–N1–C1–O1 dihedral angles ~176°) .

- Computational modeling : Compare experimental spectra with DFT-calculated -NMR shifts (e.g., using Gaussian at B3LYP/6-31G* level) .

Q. What strategies improve the regioselectivity of functionalization at the 4-chloro position?

- Methodology :

- Directed metallation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate the pyridone ring, enabling selective substitution at C4 .

- Cross-coupling : Employ Suzuki-Miyaura reactions with Pd(OAc)/PPh to replace chlorine with aryl/heteroaryl groups (e.g., 4-fluorophenyl) .

- Protection/deprotection : Temporarily block reactive sites (e.g., nitrile) with TMSCl before functionalization .

Q. How can the anticancer activity of this compound be mechanistically evaluated in vitro?

- Methodology :

- Cytotoxicity assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HepG2) with IC calculations .

- Apoptosis markers : Measure caspase-3/7 activation via fluorometric assays or Annexin V-FITC/PI staining .

- Molecular docking : Screen against targets like tubulin or topoisomerase II using AutoDock Vina to predict binding modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.